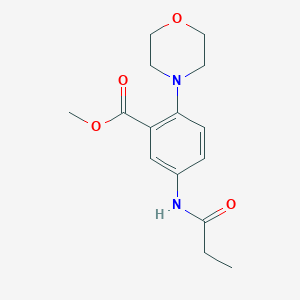![molecular formula C20H18N2O3 B370125 N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide CAS No. 842115-58-6](/img/structure/B370125.png)
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-ethylbenzamidoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the furan-2-carbonyl chloride and the amine group of 4-ethylbenzamidoaniline. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide
Uniqueness
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide is unique due to the presence of the 4-ethylbenzamido group, which imparts specific chemical and biological properties
Properties
CAS No. |
842115-58-6 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4g/mol |
IUPAC Name |
N-[4-[(4-ethylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
FGOQURSUSRWYDW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370064.png)
![2-(4-ethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B370066.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B370068.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B370077.png)
![N-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B370082.png)
![N-{4-methyl-3-[(phenylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B370083.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}-4-methylphenyl)furan-2-carboxamide](/img/structure/B370084.png)
![N-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B370117.png)
![N-{5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B370188.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-chloronicotinamide](/img/structure/B370280.png)
![N-{4-[5-(hydroxymethyl)furan-2-yl]-3-methylphenyl}acetamide](/img/structure/B370374.png)
![N-{6-[(2,5-dichlorobenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B370404.png)
![N-{6-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B370405.png)
